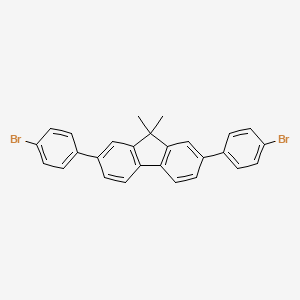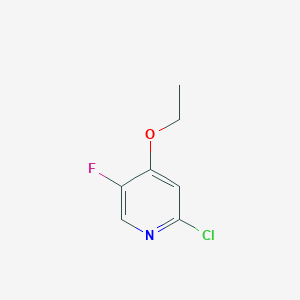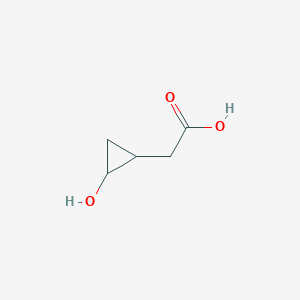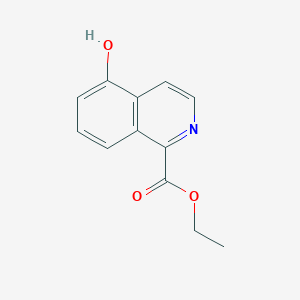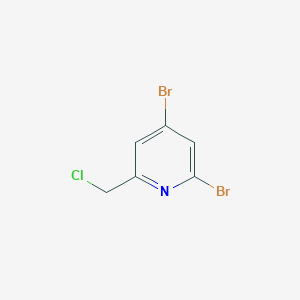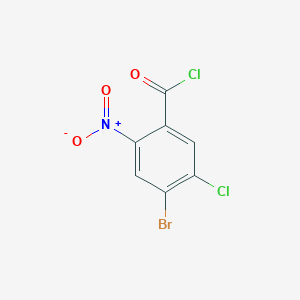
4-Bromo-5-chloro-2-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2BrClNO3 It is a derivative of benzoyl chloride, featuring bromine, chlorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-nitrobenzoyl chloride typically involves the nitration, bromination, and chlorination of benzoyl chloride. The process can be summarized as follows:
Nitration: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride moiety.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with this compound under basic conditions to form substituted products.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium can reduce the nitro group.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substituted Benzoyl Derivatives: Products from nucleophilic substitution reactions.
Amino Derivatives: Products from the reduction of the nitro group.
Biaryl Compounds: Products from coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-5-nitrobenzoyl chloride
- 4-Chloro-5-bromo-2-nitrobenzoyl chloride
- 2-Bromo-5-chloro-4-nitrobenzoyl chloride
Uniqueness
4-Bromo-5-chloro-2-nitrobenzoyl chloride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C7H2BrCl2NO3 |
|---|---|
Peso molecular |
298.90 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrCl2NO3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H |
Clave InChI |
IKYSUYXRGFIPMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


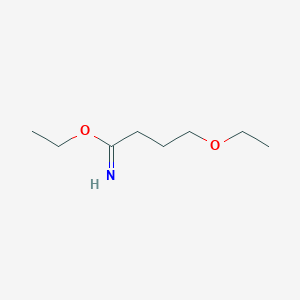
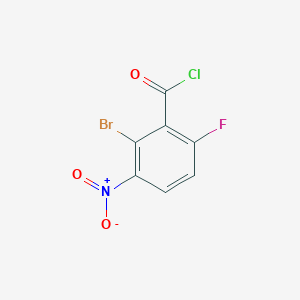

![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)

![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
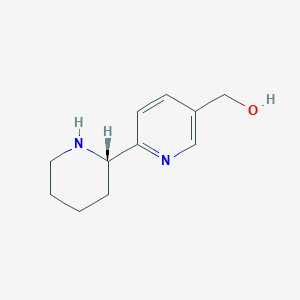
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
